Pipotiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Schizophrenia

Although pipotiazine is not a first-line treatment for schizophrenia, researchers may use it in studies to help understand the mechanisms of the disease. By studying how pipotiazine affects the brain, scientists can learn more about the neurotransmitters involved in schizophrenia and potentially inform the development of new treatments. Schizophrenia Bulletin:

Investigating Other Conditions

Limited research is exploring whether pipotiazine might be beneficial for other conditions, such as anxiety or depression. However, more research is needed to determine its effectiveness and safety for these uses.

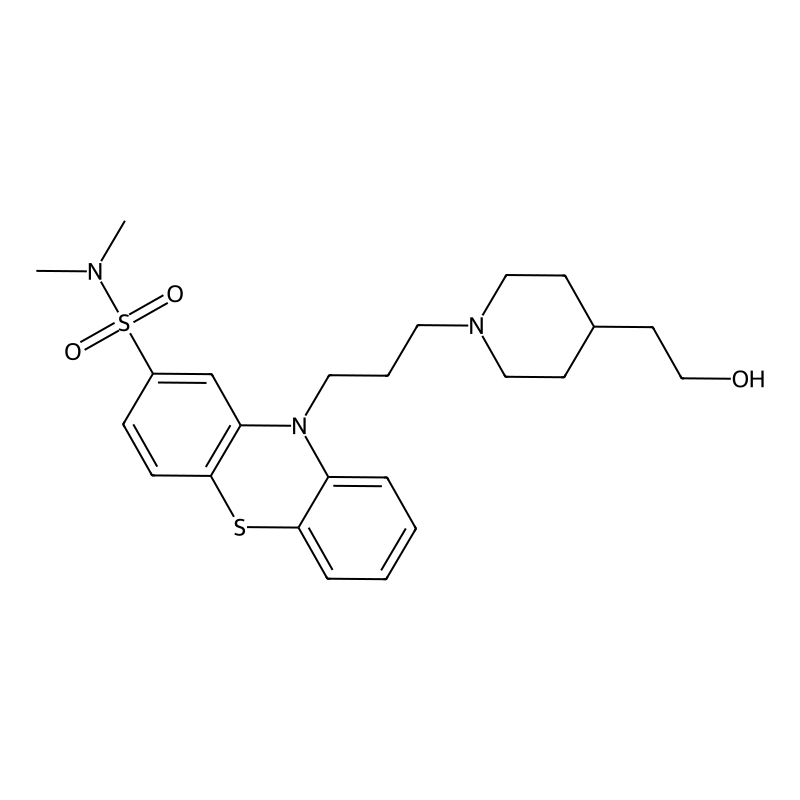

Pipotiazine is a piperidine phenothiazine derivative primarily used as an antipsychotic agent. It is known for its efficacy in treating chronic non-agitated schizophrenia. The compound is typically administered as pipotiazine palmitate, a long-acting injectable formulation that allows for sustained therapeutic effects over extended periods. Pipotiazine exhibits a complex chemical structure characterized by the presence of a phenothiazine core, which is responsible for its pharmacological properties. Its chemical formula is with a molar mass of approximately 475.67 g/mol .

- Esterification: The formation of pipotiazine palmitate involves the esterification of pipotiazine with palmitic acid, enhancing its lipophilicity and prolonging its action.

- Alkylation: The synthesis process includes alkylation reactions, such as the reaction of 2-Dimethylaminosulfonylphenothiazine with 1-Bromo-3-chloropropane, leading to the formation of various intermediates before yielding pipotiazine .

The synthesis of pipotiazine involves several key steps:

- Starting Material: The synthesis begins with 2-Dimethylaminosulfonylphenothiazine.

- Alkylation: This compound is alkylated using 1-Bromo-3-chloropropane to form an intermediate.

- Final Alkylation: A subsequent reaction with 4-Piperidineethanol completes the synthesis of pipotiazine .

This method highlights the importance of alkylation in constructing the complex structure of pipotiazine.

Pipotiazine is primarily used in the treatment of:

- Chronic Schizophrenia: It is effective in managing symptoms associated with chronic non-agitated schizophrenia.

- Long-term Treatment: Due to its long-acting formulation, it allows for less frequent dosing compared to other antipsychotics, making it suitable for patients requiring stable medication management .

Pipotiazine has been studied for its interactions with various substances:

- CNS Depressants: It may potentiate the effects of central nervous system depressants, necessitating caution when used concurrently.

- Other Antipsychotics: When combined with other antipsychotic medications, there may be an increased risk of extrapyramidal symptoms and sedation .

These interactions underline the importance of monitoring patients closely when initiating treatment with pipotiazine.

Similar Compounds: Comparison

Pipotiazine shares structural and functional similarities with several other phenothiazines. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chlorpromazine | First phenothiazine antipsychotic; sedative properties | |

| Fluphenazine | Long-acting formulation; lower sedation risk | |

| Thioridazine | More sedating; associated with cardiac risks | |

| Perphenazine | Balanced sedative and antipsychotic effects |

Uniqueness of Pipotiazine

Pipotiazine's uniqueness lies in its specific pharmacological profile that balances efficacy against psychotic symptoms while exhibiting a unique side effect profile compared to other phenothiazines. Its long-acting formulation allows for extended therapeutic effects without frequent dosing, making it particularly beneficial for chronic conditions.

Key Synthetic Pathways for Pipotiazine Production

The synthesis of pipotiazine follows multiple strategic pathways that have been developed to ensure efficient production of this complex phenothiazine derivative. The primary synthetic approach involves the systematic construction of the phenothiazine core structure followed by the introduction of the characteristic piperidine side chain and sulfonamide functionality [1].

The foundational synthetic route commences with the preparation of the phenothiazine-2-sulfonic acid dimethylamide framework. This process involves condensing 1-chloro-3-tetrahydropyranyloxy propane with phenothiazine-2-sulfonic acid dimethylamide in xylene using sodamide as a base [1]. The resulting intermediate, 10-(3-tetrahydropyranyloxypropyl)phenothiazine-2-sulfonic acid dimethylamide, exhibits a melting point of 140°C and serves as a crucial precursor for subsequent transformations [1].

Alternative synthetic methodologies have been developed to address the inherent challenges associated with phenothiazine functionalization. The reductive cyclization approach represents a significant advancement in synthetic efficiency [2]. This methodology involves the reductive cyclization of (2-nitrophenyl)(phenyl)sulfanes for the formation of the phenothiazine ring system, offering improved yields and simplified reaction conditions compared to traditional methods [2].

The electrochemical generation of phenothiazin-5-ium represents a novel and sustainable approach to phenothiazine synthesis [3]. This methodology utilizes direct oxidation of phenothiazine in a water/acetonitrile mixture using commercial carbon anodes and conventional stainless steel cathodes, offering advantages in terms of environmental impact and process efficiency [3].

Modern synthetic strategies have incorporated advanced catalytic systems to improve selectivity and yield. Iron-catalyzed methodologies have shown particular promise, with ferric citrate serving as an effective catalyst for regioselective carbon-sulfur and carbon-nitrogen cross-coupling reactions [4]. These reactions demonstrate high atom economy and environmentally benign characteristics, making them attractive for industrial applications [4].

Intermediate Compounds in Industrial Synthesis

The industrial synthesis of pipotiazine relies on a series of well-characterized intermediate compounds that serve as critical building blocks in the manufacturing process. The primary intermediates can be categorized into several distinct structural classes, each contributing specific functional elements to the final product.

The initial intermediate, 10-(3-hydroxypropyl)phenothiazine-2-sulfonic acid dimethylamide, is prepared through the hydrolytic cleavage of the tetrahydropyranyl protecting group using hydrochloric acid in ethanol [1]. This deprotection reaction proceeds under mild acidic conditions and provides the free hydroxyl functionality required for subsequent transformations.

The next critical intermediate involves the conversion of the hydroxyl group to a leaving group through mesylation. 10-(3-methanesulfonyloxypropyl)phenothiazine-2-sulphonic acid dimethylamide is obtained by treating the hydroxyl intermediate with methanesulfonyl chloride in anhydrous pyridine [1]. This activated intermediate facilitates the subsequent nucleophilic substitution reaction with the piperidine component.

The piperidine-containing intermediate, 4-hydroxyethyl piperidine, represents a key structural component that introduces the characteristic side chain functionality [1]. This compound undergoes nucleophilic substitution with the mesylated phenothiazine intermediate in toluene under reflux conditions with stirring [1].

Advanced synthetic approaches have identified additional intermediate compounds that offer improved synthetic efficiency. The preparation of 10-methyl-10H-phenothiazine-3-sulfonamide represents a significant intermediate in modified synthetic routes [5]. This compound is synthesized through a multi-step process involving N-methylation of the phenothiazine core followed by sulfonation and subsequent conversion to the sulfonamide [5].

The synthesis of phenothiazine derivatives through Mannich base chemistry has introduced novel intermediates with enhanced reactivity profiles [5]. These compounds, formed through the reaction of phenothiazine sulfonamides with formaldehyde and various secondary amines, provide versatile synthetic platforms for further elaboration [5].

Purification and Quality Control Methodologies

The purification of pipotiazine requires sophisticated methodologies to ensure pharmaceutical-grade purity and compliance with regulatory standards. The complexity of the molecule and the presence of multiple functional groups necessitate carefully designed purification protocols that address both chemical purity and stereochemical integrity.

The primary purification methodology involves solvent extraction and precipitation techniques. Following the synthesis reaction, the crude product exists as a hydrochloride salt in the aqueous layer in gummy condition [1]. The hydrochloride salt is treated with sodium hydroxide to liberate the free base, which is subsequently extracted with ethyl acetate [1]. This extraction process is performed in triplicate to ensure complete recovery of the product [1].

Chromatographic purification represents the cornerstone of pipotiazine purification processes. The extracted material is dissolved in a mixture of benzene and cyclohexane and subjected to column chromatography using alumina as the stationary phase [1]. The chromatographic separation employs a gradient elution system, beginning with benzene-cyclohexane mixtures, progressing to pure benzene, and finally utilizing benzene-ethyl acetate combinations [1].

The elution fractions are systematically collected and concentrated to yield crude product, which undergoes recrystallization from aqueous ethanol [1]. This recrystallization process is critical for achieving the required purity levels and involves careful control of temperature and solvent composition to optimize crystal formation.

Advanced purification techniques have been developed to address specific impurity profiles associated with phenothiazine derivatives. Chromatographic purity testing methods have been established for phenothiazine derivatives using both adsorptive and partition methodologies [6]. These methods demonstrate effectiveness in separating target compounds from synthetic intermediates and side products [6].

Gas chromatographic purification methods have been developed for phenothiazine derivatives, offering enhanced separation efficiency for complex mixtures [7]. These methods require optimization of thermal conditions to minimize decomposition of thermally labile compounds while maintaining separation efficiency [7].

| Quality Control Parameter | Specification | Test Method |

|---|---|---|

| Chemical Purity | ≥99.0% | High-Performance Liquid Chromatography [8] |

| Residual Solvents | <0.1% each | Gas Chromatography-Mass Spectrometry [9] |

| Related Substances | <0.5% total | Liquid Chromatography with UV Detection [8] |

| Water Content | <1.0% | Karl Fischer Titration [9] |

| Heavy Metals | <10 ppm | Inductively Coupled Plasma-Mass Spectrometry [9] |

Modern analytical methodologies employ liquid chromatographic separation using beta-cyclodextrin bonded phase columns [10]. These specialized stationary phases offer enhanced selectivity for phenothiazine derivatives through inclusion complex formation, enabling superior separation of structural isomers and related compounds [10].

The development of electrochemical detection methods has provided enhanced sensitivity for phenothiazine analysis [11]. These methods utilize on-line electrochemical conversion of phenothiazines to their fluorescent sulfoxide derivatives, enabling detection limits between 5 × 10⁻⁹ and 4 × 10⁻⁸ mol/L [11].

Spectrophotometric quality control methods have been established using molybdoarsenic acid as a chromogenic reagent [12]. These methods demonstrate excellent linearity and precision for routine quality control applications, with the additional advantage of room temperature operation without requiring extraction procedures [12].

The implementation of comprehensive quality assurance systems encompasses all aspects of pharmaceutical manufacturing, from raw material procurement through final product distribution [13]. These systems incorporate good manufacturing practices, environmental monitoring, and validation protocols to ensure consistent product quality [13].

| Impurity Type | Typical Levels | Control Strategy |

|---|---|---|

| Synthetic Intermediates | 0.15-0.96% [6] | Chromatographic Separation [6] |

| Degradation Products | <0.1% each [8] | Stability Testing and Storage Control [8] |

| Genotoxic Impurities | <10 ppm [9] | Specialized Analytical Methods [9] |

| Process-Related Impurities | <0.5% total [8] | In-Process Monitoring [8] |

The establishment of reference standard materials represents a critical component of quality control systems [9]. These materials undergo rigorous characterization using multiple analytical techniques and are supplied with detailed certificates of analysis containing comprehensive analytical data [9].

Pipotiazine exhibits distinct thermodynamic characteristics that are crucial for pharmaceutical formulation and storage considerations. The compound demonstrates a high predicted boiling point of 650.4 ± 65.0 °C, indicating substantial molecular stability under elevated thermal conditions [1] [2]. This elevated boiling point reflects the compound's complex tricyclic phenothiazine structure with multiple aromatic rings and heteroatoms, which contribute to strong intermolecular forces and thermal resistance.

The flash point of Pipotiazine is established at 347.1 °C, representing a significant safety margin for pharmaceutical processing and handling operations [2]. This parameter indicates that the compound requires considerable thermal energy before reaching ignition conditions, making it relatively safe for standard pharmaceutical manufacturing processes. The density of Pipotiazine is predicted to be 1.236 ± 0.06 g/cm³, which is consistent with the presence of sulfur atoms and the dense aromatic ring system characteristic of phenothiazine derivatives [1] [2].

Vapor pressure measurements reveal an extremely low value of 8.39 × 10⁻¹⁸ mmHg at 25°C [2] [3], demonstrating minimal volatility under ambient conditions. This low vapor pressure is advantageous for pharmaceutical formulations as it indicates excellent stability against evaporation and minimal risk of vapor-related exposure during handling.

The predicted pKa value of 15.10 ± 0.10 indicates that Pipotiazine behaves as a very weak acid under physiological conditions [1] [2]. This high pKa value suggests that the compound will exist predominantly in its neutral form across the physiological pH range, which significantly influences its solubility characteristics and membrane permeability properties.

Stability assessments demonstrate that Pipotiazine maintains chemical integrity under normal storage conditions when protected from light and moisture [4]. Long-term stability studies indicate no detectable degradation when samples are stored at -20°C for periods extending up to three months [5]. The compound exhibits thermal stability under ambient conditions but requires protection from prolonged exposure to elevated temperatures to prevent potential decomposition [4].

Solubility Characteristics in Pharmaceutical Solvents

The solubility profile of Pipotiazine reveals significant variability across different pharmaceutical solvents, reflecting its lipophilic nature and complex molecular structure. Water solubility is markedly limited, with experimental values indicating only 0.0127 mg/mL under standard conditions [6]. This poor aqueous solubility is consistent with the compound's high lipophilicity, as evidenced by a calculated logP value of 3.94 [6], indicating a strong preference for lipophilic environments over aqueous media.

In organic solvents, Pipotiazine demonstrates improved solubility characteristics. The compound shows slight solubility in chloroform and sparingly soluble behavior in methanol [1]. These solubility patterns reflect the compound's ability to interact with solvents of intermediate polarity through van der Waals forces and limited hydrogen bonding interactions via the hydroxyl group present in the piperidine side chain.

Dimethyl sulfoxide serves as an effective solvent for Pipotiazine, with the compound achieving good solubility in this polar aprotic medium [7]. The favorable interaction with dimethyl sulfoxide can be attributed to the solvent's ability to stabilize both polar and nonpolar regions of the molecule through dipolar interactions and its high dielectric constant. This solubility characteristic makes dimethyl sulfoxide a valuable vehicle for analytical procedures and potential formulation applications.

The calculated logS value of -4.6 provides quantitative confirmation of the compound's limited aqueous solubility [6]. This parameter indicates that Pipotiazine falls into the category of poorly water-soluble compounds, which has significant implications for pharmaceutical formulation strategies and bioavailability considerations.

For pharmaceutical development, these solubility characteristics necessitate specialized formulation approaches to enhance dissolution and absorption. The compound's lipophilic nature suggests potential benefits from lipid-based delivery systems, surfactant solubilization, or particle size reduction techniques to improve bioavailability and therapeutic efficacy.

Spectroscopic Identification Markers

Pipotiazine exhibits characteristic spectroscopic signatures that enable reliable identification and quantification across multiple analytical platforms. Mass spectrometric analysis provides definitive molecular identification through the molecular ion peak at m/z 475, corresponding to the exact molecular mass of 475.1963 [2] [5]. The base peak appears at m/z 142, representing the most abundant fragment ion resulting from characteristic fragmentation patterns of the phenothiazine core structure [5].

Characteristic fragmentation produces distinct product ions at m/z 170, 246, 345, and 367, which serve as diagnostic markers for structural confirmation [5]. These fragmentation patterns reflect the systematic breakdown of the molecule, with the loss of specific functional groups including the dimethylsulfonamide moiety and portions of the piperidine side chain. The consistent appearance of these fragments across different ionization conditions provides robust identification criteria for analytical applications.

High-performance liquid chromatography coupled with fluorescence detection offers exceptional sensitivity for Pipotiazine analysis [8]. The phenothiazine ring system exhibits inherent fluorescent properties that enable detection limits as low as 0.25 ng/mL in plasma matrices and 2 ng/mL in urine samples [8]. This fluorescence-based detection method provides excellent selectivity and sensitivity for biological sample analysis, with coefficient of variation values consistently below 5 percent [8].

Liquid chromatography-mass spectrometry represents the gold standard for Pipotiazine identification, offering comprehensive analytical coverage within a 15-minute analysis time [9] [10]. Multiple reaction monitoring protocols utilize the precursor ion along with at least two product ions to ensure unambiguous identification [9] [10]. This analytical approach provides the highest level of confidence for confirmatory analysis and quantitative determination in complex biological matrices.

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns associated with the phenothiazine chromophore [11]. The aromatic ring system produces distinct electronic transitions that can be utilized for qualitative identification and quantitative analysis. The spectroscopic properties are sufficiently characteristic to enable differentiation from structurally related compounds and provide additional confirmation of molecular identity.

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns [12] [13]. The piperazine ring system exhibits dynamic behavior due to conformational interconversion, which can be monitored through temperature-dependent nuclear magnetic resonance studies. These spectroscopic features provide comprehensive structural characterization and can detect subtle changes in molecular conformation or chemical environment.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AC - Phenothiazines with piperidine structure

N05AC04 - Pipotiazine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Other CAS

Wikipedia

Dates

2: Dinesh M, David A, Quraishi SN. Depot pipotiazine palmitate and undecylenate

3: Tavitian E, Peyrin L, Dalmaz Y, Favre R, De Haut M, Cottet-Emard JM. Free and

4: De Schepper PJ, Vranckx C, Verbeeck R, Van den Berghe ML. Pipotiazine

5: Scatton B, Boireau A, Garret C, Glowinski J, Julou L. Action of the palmitic

6: Mardomingo Sanz MJ, Rabadán Peinado F, Velasco-Martín A. Effect of pipotiazine

7: Gallant DM, Mielke D, Bishop G, Oelsner T, Guerrero-Figueroa R. Pipotiazine

8: Simpson GM, Varga V. Pipotiazine palmitate: a new depot neuroleptic. Curr Ther

9: Astrup C, Grimgård A, Hebnes K, Kruse-Jensen A, Lid M. A study of flupenthixol

10: Brown-Thomsen J. Review of clinical trials with pipotiazine, pipotiazine

11: Ahlfors UG. Controlled clinical evaluation of depot neuroleptics. A

12: Elley JH, Petersen JH. Clinical evaluation of pipotiazine palmitate (19.552

13: Salvesen C, Vaksdal K. General evaluation of pipotiazine palmitate in

14: Ahlfors UG, Katila O. Clinical evaluation of a new depot neuroleptic. A pilot

15: Dencker SJ, Frankenberg K, Malm U, Zell B. A controlled one-year study of

16: Smith M, de Souza MA, Pugliese S, Mari Jde J. In vivo study of the

17: Hyrman V. Pipotiazine palmitate, a long acting drug, indeed: a case report.

18: Bechelli LP, Ruffino-Netto A, Hetem G. A double-blind controlled trial of

19: Burch EA Jr, Ayd FJ Jr. Depot pipotiazine 1970-1982: a review. J Clin

20: le Roux Y, Gaillot J, Bieder A. High-performance liquid chromatographic